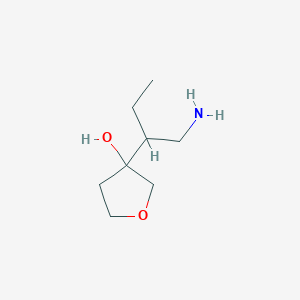

3-(1-Aminobutan-2-yl)oxolan-3-ol

Description

3-(1-Aminobutan-2-yl)oxolan-3-ol is a bicyclic compound featuring an oxolan (tetrahydrofuran) ring substituted at the 3-position with a branched 1-aminobutan-2-yl group. The amino group on the butyl chain may confer unique reactivity or bioactivity, such as interactions with neurotransmitter receptors or enzymatic targets, akin to muscarine-like ammonium salts .

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-(1-aminobutan-2-yl)oxolan-3-ol |

InChI |

InChI=1S/C8H17NO2/c1-2-7(5-9)8(10)3-4-11-6-8/h7,10H,2-6,9H2,1H3 |

InChI Key |

QXUNIHGPAGEXLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C1(CCOC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutan-2-yl)oxolan-3-ol can be achieved through several methods. One common approach involves the use of transaminase enzymes to catalyze the conversion of 4-hydroxybutan-2-one to the desired product . This enzymatic process is advantageous due to its high enantioselectivity and mild reaction conditions.

Another method involves a multi-step synthetic protocol starting from 4-hydroxy-2-butanone. The initial formation of an oxime with hydroxylamine is followed by reduction using lithium aluminum hydride or Raney nickel . This method provides a high yield of the enantiomerically pure product.

Industrial Production Methods

Industrial production of 3-(1-Aminobutan-2-yl)oxolan-3-ol typically involves large-scale enzymatic processes due to their efficiency and cost-effectiveness. The use of biocatalysts in these processes ensures high purity and yield, making it suitable for pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutan-2-yl)oxolan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxo and alcohol derivatives, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

3-(1-Aminobutan-2-yl)oxolan-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-(1-Aminobutan-2-yl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. In the context of its use in antiviral drug synthesis, the compound acts as an intermediate that contributes to the formation of active pharmaceutical ingredients. The molecular targets and pathways involved include the inhibition of viral integrase enzymes, which are crucial for viral replication .

Comparison with Similar Compounds

Structural Comparisons

The oxolan ring is a common scaffold in many bioactive molecules. Key structural analogs and their features are summarized below:

*Calculated based on molecular formula.

Key Observations :

- Substituent Diversity: The target compound’s amino-butyl group distinguishes it from hydroxyl (e.g., (2R,3S)-2-(hydroxymethyl)oxolan-3-ol) or aromatic (e.g., 3-(2-ethylphenyl)oxolan-3-ol) substituents . This may enhance its solubility in polar solvents compared to aromatic analogs.

- Bioactivity Potential: The amino group could enable interactions with biological targets, similar to cordycepin’s adenine moiety, which exhibits antitumor activity .

Physicochemical Properties

- Molecular Weight : The target compound (~159.23) is lighter than Cladribine (285.69) but heavier than simpler oxolans like 3-(prop-2-en-1-yl)oxolan-3-ol (C₇H₁₂O₂, ~128.17) .

- Lipophilicity: The amino-butyl chain may reduce logP compared to aromatic analogs (e.g., 3-(2-ethylphenyl)oxolan-3-ol) but increase it relative to hydroxylated derivatives.

- Solubility: Polar substituents (e.g., amino, hydroxyl) enhance aqueous solubility, as seen in cordycepin’s pharmacological profile .

Biological Activity

3-(1-Aminobutan-2-yl)oxolan-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-(1-Aminobutan-2-yl)oxolan-3-ol is characterized by the presence of an oxolane (tetrahydrofuran) ring with an amino butanol side chain. Its molecular formula is CHNO, and it features both hydroxyl (-OH) and amino (-NH) functional groups, which contribute to its biological activity.

The biological activity of 3-(1-Aminobutan-2-yl)oxolan-3-ol can be attributed to several mechanisms:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, potentially acting as an inhibitor or modulator.

- Receptor Binding : The compound may interact with various receptors, influencing signaling pathways associated with neurotransmission and metabolic processes.

Anticancer Properties

Some studies have explored the anticancer potential of amino alcohols. The presence of the oxolane ring may enhance membrane permeability, allowing the compound to exert cytotoxic effects on cancer cells. Further research is necessary to establish direct evidence for 3-(1-Aminobutan-2-yl)oxolan-3-ol's efficacy against specific cancer types.

Study 1: Antimicrobial Testing

A study conducted on structurally similar compounds demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. While 3-(1-Aminobutan-2-yl)oxolan-3-ol was not directly tested, the findings suggest that modifications to the oxolane structure could yield similar results.

| Compound | Activity Against Staphylococcus aureus | Reference |

|---|---|---|

| Compound A | Inhibitory Zone: 15 mm | |

| Compound B | Inhibitory Zone: 18 mm |

Study 2: Anticancer Activity

In vitro studies on amino alcohol derivatives have shown that they can induce apoptosis in cancer cell lines. For instance, a derivative similar to 3-(1-Aminobutan-2-yl)oxolan-3-ol exhibited a reduction in cell viability in MCF-7 breast cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.